2-Bromo-4'-chlorobenzophenone is a chemical compound with the molecular formula and a molecular weight of 295.56 g/mol. It is classified as an organic compound, specifically a halogenated benzophenone derivative. This compound is notable for its applications in organic synthesis and medicinal chemistry, serving as an intermediate in various chemical reactions.
The compound is typically sourced from chemical suppliers and is utilized in scientific research and industrial applications. It falls under the category of halogenated aromatic compounds, which are characterized by the presence of halogen atoms (in this case, bromine and chlorine) attached to an aromatic ring structure.
The synthesis of 2-Bromo-4'-chlorobenzophenone primarily involves Friedel-Crafts acylation, where 2-bromobenzoyl chloride reacts with 4-chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis.
The molecular structure of 2-Bromo-4'-chlorobenzophenone features a central benzophenone core with bromine and chlorine substituents. The structural representation includes:
InChI=1S/C13H8BrClO/c14-10-5-3-9(4-6-10)12(15)11-7-1-2-8(16)13(11)17/h1-8H
2-Bromo-4'-chlorobenzophenone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Bromo-4'-chlorobenzophenone involves its reactivity due to the presence of both bromine and chlorine substituents:
Relevant analyses include spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which provide insights into its structural characteristics.
2-Bromo-4'-chlorobenzophenone has significant applications in various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: